molecular formula C13H17BrO2 B13480105 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene

Cat. No.: B13480105
M. Wt: 285.18 g/mol
InChI Key: ZVYSIROLSPLYEX-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and a cyclopropylmethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene typically involves the following steps:

    Formation of the cyclopropylmethoxyethyl group: This can be achieved by reacting cyclopropylmethanol with an appropriate alkylating agent under basic conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropylmethoxyethyl group.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the cyclopropylmethoxyethyl group.

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene involves its interaction with various molecular targets and pathways. The bromine atom and the cyclopropylmethoxyethyl group can participate in different types of chemical reactions, influencing the compound’s reactivity and biological activity. The methoxy group can also affect the compound’s solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-fluorobenzene: This compound is similar in structure but has a fluorine atom instead of a methoxy group.

    1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methylbenzene: This compound has a methyl group instead of a methoxy group.

Uniqueness

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-2-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the cyclopropylmethoxyethyl group also provides distinct properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H17BrO2

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-2-methoxybenzene

InChI

InChI=1S/C13H17BrO2/c1-15-12-5-3-2-4-11(12)13(8-14)16-9-10-6-7-10/h2-5,10,13H,6-9H2,1H3

InChI Key

ZVYSIROLSPLYEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(CBr)OCC2CC2

Origin of Product

United States

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